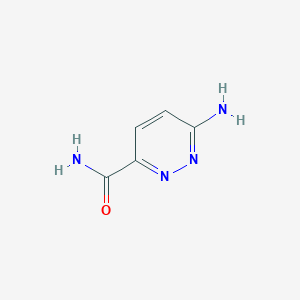

![molecular formula C11H9ClN2O3 B2708959 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid CAS No. 925200-01-7](/img/structure/B2708959.png)

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

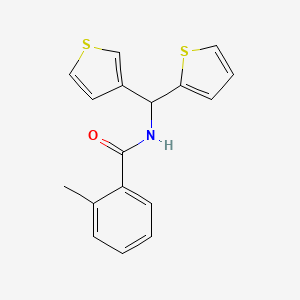

“1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 925200-01-7 . It has a molecular weight of 252.66 . The IUPAC name for this compound is 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-10(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16) . This indicates that the compound contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.66 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., were not found in the search results.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Pyrazole derivatives, including those with chlorophenoxy groups, have been extensively studied for their synthesis and structural properties. For instance, the synthesis of pyrazole derivatives through regiospecific reactions and their structural determination using X-ray crystallography have provided insights into their chemical behavior and potential applications in materials science and molecular engineering (Kumarasinghe, Hruby, & Nichol, 2009).

Novel Fungicides

Pyrazole compounds have shown promise as novel fungicides with broad-spectrum and high activity against fungi. The synthesis of radiolabeled pyrazole compounds for use as radiotracers in studying their metabolism, mode of action, and environmental behavior highlights their significance in agricultural sciences and environmental studies (Liu et al., 2011).

Biological Activity

The exploration of pyrazole derivatives for their biological activity, including synergistic effects with antitumor drugs, underscores their potential in medical and pharmaceutical research. Studies have identified pyrazole derivatives that, when combined with first-line antitumor drugs, exhibit enhanced therapeutic effects against brain tumors (Kletskov et al., 2018).

Molecular Docking Studies

Research involving the synthesis of pyrazole derivatives and their molecular docking studies to predict binding interactions with target proteins exemplifies their application in the development of new therapeutic agents. Such studies contribute to our understanding of molecular interactions and drug design processes (Reddy et al., 2022).

Corrosion Inhibition

Pyrazole derivatives have been investigated as corrosion inhibitors for metals in acidic environments, demonstrating their potential in industrial applications, particularly in the protection of materials against corrosion. These studies reveal the chemical mechanisms through which pyrazole compounds protect metal surfaces and their effectiveness in various conditions (Herrag et al., 2007).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as phenoxy herbicides, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .

Mode of Action

Based on its structural similarity to phenoxy herbicides, it can be inferred that it might also act as an auxin mimic . Auxins are plant hormones that regulate a wide range of growth and behavioral processes in the plant’s life cycle, including cell division, elongation, and differentiation .

Biochemical Pathways

Auxin mimics like phenoxy herbicides are known to affect the normal growth and development pathways in plants . They induce rapid, uncontrolled growth, which can lead to the death of the plant .

Pharmacokinetics

A study on a structurally similar compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, suggests that it absorbs well from the oral route and remains stable at ambient temperature and physiological ph .

Result of Action

Auxin mimics like phenoxy herbicides are known to induce rapid, uncontrolled growth in plants, leading to their death .

Action Environment

It is known that the effectiveness of similar compounds, such as phenoxy herbicides, can be influenced by various environmental factors, including temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

2-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-10(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKLRPNBQKOMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCN2C(=CC=N2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-phenyl-1,3-thiazole](/img/structure/B2708877.png)

![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

![N-(1,3-benzodioxol-5-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2708883.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)